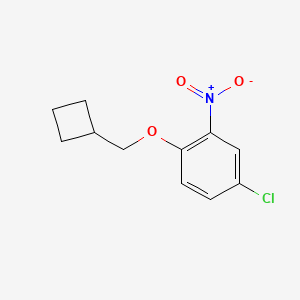
6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
Benzoxazines are a class of heterocyclic organic compounds, containing a benzene ring fused to an oxazine ring . They are part of a larger class of compounds known as azines, which contain a nitrogen atom and an oxygen atom in a six-membered ring .
Synthesis Analysis
The synthesis of benzoxazines often involves the reaction of phenols, formaldehyde, and primary amines . This forms a 1,3-benzoxazine structure through a Mannich-like reaction . The reaction can be performed under solvent-free conditions, which is beneficial from an environmental perspective .Molecular Structure Analysis
The molecular structure of benzoxazines consists of a benzene ring fused to an oxazine ring . The oxazine ring contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Benzoxazines can undergo a variety of chemical reactions. For example, they can act as catalysts in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazines can vary widely depending on their specific structure. For example, the compound 2H-1,4-Benzoxazine has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .Scientific Research Applications
Novel Potassium Channel Activators
A study by Matsumoto et al. (2010) highlights the synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives, including those with 6,7-disubstituted analogues, for their potassium channel activating activity. These compounds demonstrated significant hypotensive effects and a profile suitable for antihypertensive agents (Matsumoto et al., 2010).
Crystal Structure Studies
Gao et al. (2015) synthesized and characterized N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, providing insights into its crystal structure. This study contributes to the understanding of the molecular structure and potential applications of such compounds (Gao et al., 2015).
Bioactivity and Ecological Role
Research by Macias et al. (2009) discusses the bioactivity and ecological role of 1,4-benzoxazinones, a class related to 3,4-dihydro-2H-1,4-benzoxazine. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, with potential applications as natural herbicide models and in pharmaceutical development (Macias et al., 2009).
Synthesis and Pharmacological Evaluation
A study by De Marchi et al. (1971) on the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, including those structurally similar to 6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine, revealed anticonvulsant activities against seizures in mice (De Marchi et al., 1971).
Uses in Luminescent Materials and Reducing Agents
Wattanathana et al. (2017) explored the practical applications of 3,4-dihydro-1,3-2H-benzoxazines beyond their use as monomers for polybenzoxazines. These applications include usage as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).
Chemical Synthesis Techniques
Several studies focus on the synthesis and characterization of 3,4-dihydro-2H-1,4-benzoxazine derivatives, contributing to the development of efficient synthetic routes and understanding of their chemical properties. These include works by Fu et al. (2012), Rudyanto et al. (2014), and others, which provide valuable insights into the chemistry of these compounds and their potential applications (Fu et al., 2012); (Rudyanto et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBKXSZPYNGPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)





![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)







